Cas no 2248266-50-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate is a specialized chemical intermediate used in peptide synthesis and organic transformations. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The phthalimido (1,3-dioxoisoindolin-2-yl) moiety facilitates efficient acylation reactions, improving coupling yields. The 4,4-dimethylpentanoate backbone contributes to steric hindrance, reducing unwanted side reactions. This compound is particularly valuable in the synthesis of complex peptides and modified amino acid derivatives, offering controlled reactivity and high purity for advanced research and pharmaceutical applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate structure
2248266-50-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate
CAS No:2248266-50-2
MF:C20H26N2O6
MW:390.430245876312
CID:6096579
PubChem ID:165727691
Update Time:2025-06-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate
    • 2248266-50-2
    • EN300-6521794
    • Inchi: 1S/C20H26N2O6/c1-19(2,3)11-14(21-18(26)27-20(4,5)6)17(25)28-22-15(23)12-9-7-8-10-13(12)16(22)24/h7-10,14H,11H2,1-6H3,(H,21,26)
    • InChI Key: VXIJGUYLKCETHS-UHFFFAOYSA-N
    • SMILES: O(C(C(CC(C)(C)C)NC(=O)OC(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 390.17908655g/mol
  • Monoisotopic Mass: 390.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate (CAS: 2248266-50-2)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate (CAS: 2248266-50-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of bioactive compounds and potential drug candidates. Recent studies have explored its applications in peptide synthesis, prodrug development, and targeted drug delivery systems, highlighting its versatility and importance in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The researchers demonstrated that the tert-butoxycarbonyl (Boc) group in the molecule provides excellent stability under acidic conditions, while the isoindole-1,3-dione moiety facilitates efficient deprotection under mild basic conditions. This dual functionality makes the compound particularly valuable for the synthesis of complex peptides with sensitive side chains, offering advantages over traditional protecting groups.

In another groundbreaking study, researchers utilized 2248266-50-2 as a key building block for the development of protease-activated prodrugs. The compound's ability to undergo enzymatic cleavage by specific proteases was leveraged to create targeted drug delivery systems. This approach showed promising results in in vitro and in vivo models, with enhanced drug release at tumor sites while minimizing systemic toxicity. The study, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in cancer therapy and other diseases requiring localized drug action.

Recent pharmacokinetic studies have also shed light on the metabolic stability and bioavailability of derivatives containing this structural motif. A 2024 paper in Drug Metabolism and Disposition reported that compounds incorporating the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety exhibit improved metabolic stability compared to their non-cyclic counterparts, potentially extending their therapeutic window. These findings have important implications for drug design and optimization strategies in pharmaceutical development.

The synthetic accessibility of 2248266-50-2 has been another area of active research. Recent advances in green chemistry approaches have led to more efficient and environmentally friendly synthesis routes for this compound. A 2023 publication in Organic Process Research & Development described a novel catalytic method that reduces waste generation and improves yield, making the compound more accessible for large-scale pharmaceutical applications.

Looking forward, researchers are exploring the potential of this compound in emerging areas such as targeted protein degradation (PROTACs) and covalent inhibitor design. Its unique chemical properties make it an attractive candidate for these cutting-edge therapeutic modalities. As the field continues to evolve, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoate is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

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